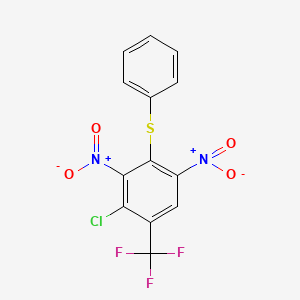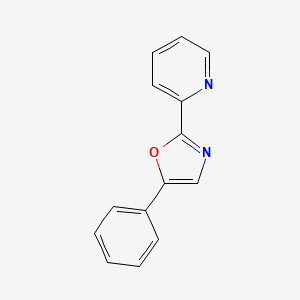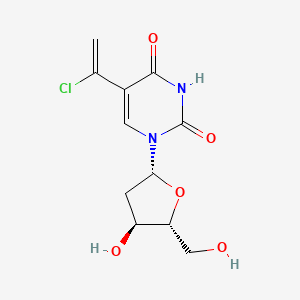
5-(1-Chlorovinyl)-dUrd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Chlorovinyl)-2’-deoxyuridine is a synthetic nucleoside analog derived from uracil This compound is characterized by the presence of a chlorovinyl group at the 5-position of the uracil ring
Preparation Methods
The synthesis of 5-(1-Chlorovinyl)-2’-deoxyuridine typically involves the following steps:
Starting Material: The process begins with 5-formyluracil.
Formation of 5-(2-carboxyvinyl)uracil: 5-formyluracil is treated with malonic acid in the presence of piperidine to yield 5-(2-carboxyvinyl)uracil.
Halogenation: The carboxyvinyl derivative is then reacted with N-halogenosuccinimide to produce 5-(2-chlorovinyl)uracil.
Conversion to Deoxyribonucleoside: The chlorovinyl uracil is condensed with a protected deoxyribose sugar derivative, followed by deprotection to yield 5-(1-Chlorovinyl)-2’-deoxyuridine.
Chemical Reactions Analysis
5-(1-Chlorovinyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorovinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with halogens, such as bromine, to form 5-(2-bromo-1-chlorovinyl)uracil.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of ethynyl derivatives.
Scientific Research Applications
5-(1-Chlorovinyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and nucleoside analogs.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Industry: The compound is utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-(1-Chlorovinyl)-2’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can cause chain termination or induce mutations, thereby disrupting DNA synthesis and repair processes. This makes it a valuable tool in studying DNA polymerase activity and the effects of DNA damage .
Comparison with Similar Compounds
5-(1-Chlorovinyl)-2’-deoxyuridine can be compared with other halogenated nucleoside analogs, such as:
5-(2-Bromovinyl)-2’-deoxyuridine: Similar in structure but contains a bromine atom instead of chlorine.
5-(2-Iodovinyl)-2’-deoxyuridine:
5-(2-Fluorovinyl)-2’-deoxyuridine: The presence of fluorine alters its stability and reactivity compared to the chlorovinyl derivative.
Each of these compounds has unique properties that make them suitable for specific applications in research and medicine.
Properties
CAS No. |
69304-46-7 |
|---|---|
Molecular Formula |
C11H13ClN2O5 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
5-(1-chloroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13ClN2O5/c1-5(12)6-3-14(11(18)13-10(6)17)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,1-2,4H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
FQRIBMHYAICHAB-DJLDLDEBSA-N |
Isomeric SMILES |
C=C(C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)Cl |
Canonical SMILES |
C=C(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


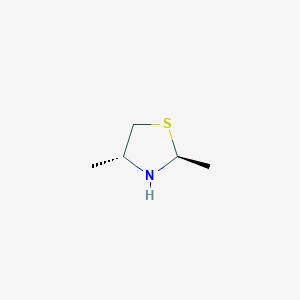


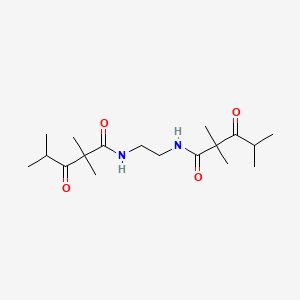
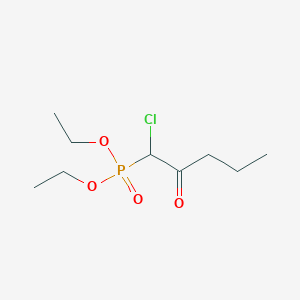
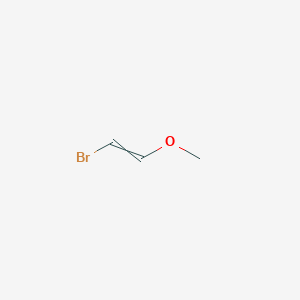
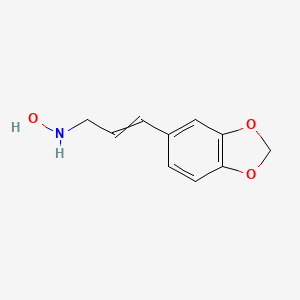
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
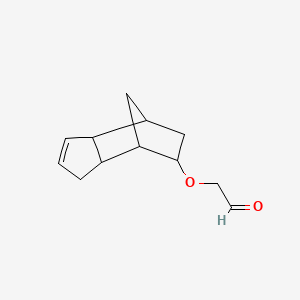
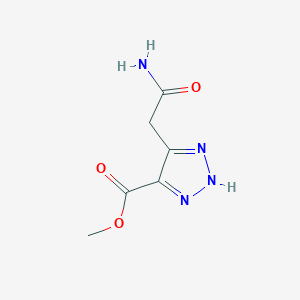
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
